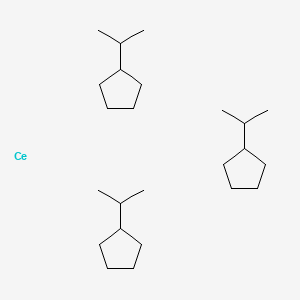

cerium;propan-2-ylcyclopentane

Description

BenchChem offers high-quality cerium;propan-2-ylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cerium;propan-2-ylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H48Ce |

|---|---|

Molecular Weight |

476.8 g/mol |

IUPAC Name |

cerium;propan-2-ylcyclopentane |

InChI |

InChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |

InChI Key |

XXJOBLHJKZCUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce] |

Origin of Product |

United States |

Foundational & Exploratory

cerium;propan-2-ylcyclopentane chemical properties

Technical Guide: Tris(isopropylcyclopentadienyl)cerium(III) ( )

Advanced Precursor for Nanoceria Synthesis and Thin-Film Deposition[1]

Executive Summary & Nomenclature Analysis

Topic Identity: The database string cerium;propan-2-ylcyclopentane refers to Tris(isopropylcyclopentadienyl)cerium(III) (CAS: 122528-16-9).[1][2][3]

Chemical Formula:

Nomenclature Clarification:

-

Database Indexing: cerium;propan-2-ylcyclopentane is a component-based identifier where the ligand is indexed as its neutral hydrocarbon parent (isopropylcyclopentane) associated with the metal.[1]

-

Chemical Reality: The compound exists as a Ce(III) cation coordinated to three isopropylcyclopentadienyl anions (

).[1][4]

Physicochemical Profile

Table 1: Core Chemical Properties

| Property | Specification | Technical Insight |

| Molecular Weight | 461.64 g/mol | Moderate MW allows for sublimation at accessible temperatures.[1] |

| Appearance | Violet Crystals / Dark Solid | Color arises from |

| Melting Point | ~45-50 °C (Low melting) | The isopropyl steric bulk disrupts crystal packing, lowering MP relative to |

| Sublimation Point | 130–160 °C (at 0.1 Torr) | Critical window for Atomic Layer Deposition (ALD) processes.[1] |

| Solubility | THF, Toluene, Hexane | Highly soluble in non-polar and coordinating solvents; incompatible with protic solvents.[1] |

| Stability | Air/Moisture Sensitive | Pyrophoric potential; hydrolyzes to |

Synthesis & Manufacturing Logic

The synthesis of

Experimental Protocol: Synthesis of

Objective: Produce high-purity precursor for nanoceria generation.

Reagents:

-

Anhydrous

(dried at 150°C under vacuum). -

Sodium Isopropylcyclopentadienide (

) in THF.[1]

Workflow:

-

Ligand Preparation: React isopropylcyclopentadiene with NaH in THF to form

.-

Reasoning: Deprotonation creates the aromatic anion required for

-coordination.[1]

-

-

Metathesis: Add

slurry to the-

Reaction:

[1]

-

-

Purification: Remove solvent in vacuo. Extract the residue with pentane (to leave behind NaCl).[1]

-

Isolation: Crystallize at -30°C or sublime the crude solid at 140°C/0.05 Torr.

From Precursor to Therapeutic: Cerium Oxide Nanoparticles

For drug development professionals,

Mechanism of Action: Redox Cycling

CNPs function as regenerative free radical scavengers.[1] The surface cerium atoms cycle between

Visualization: Synthesis & Therapeutic Pathway

The following diagram illustrates the transformation of the organometallic precursor into a bioactive agent.

Caption: Pathway from organometallic precursor

Experimental Protocol: Sol-Gel Synthesis of Bioactive CNPs

Context: Converting

-

Dissolution: Dissolve 1.0 g

in 20 mL anhydrous toluene under Argon. -

Surfactant Addition: Add oleylamine (stabilizer) to control particle size (target 3-5 nm).[1]

-

Hydrolysis: Inject a stoichiometric amount of degassed water slowly at 90°C.

-

Aging: Reflux for 2 hours to crystallize the fluorite lattice.

-

Workup: Precipitate with ethanol, centrifuge, and redisperse in physiological carrier (after ligand exchange if necessary for water solubility).

Safety & Handling (Self-Validating Systems)

Working with

-

Inert Atmosphere: Use a glovebox (

ppm -

Visual Indicator: The compound is violet .[1][4] If the surface turns yellow/tan , the container integrity is compromised (formation of Ce(IV) species).[1]

-

Quenching: Unused precursor should be quenched with isopropanol under inert gas before disposal to prevent pyrophoric behavior in trash.[1]

References

-

Synthesis and Properties of Organolanthanides : Edelmann, F. T.[1] (2013).[1] "Lanthanide Amidinate and Cyclopentadienyl Complexes." Comprehensive Inorganic Chemistry II. Link

-

Precursors for ALD : Leskelä, M., & Ritala, M.[1] (2002).[1] "Atomic layer deposition (ALD): from precursors to thin film structures."[1] Thin Solid Films.[1] Link[1]

-

Therapeutic Nanoceria : Das, S., et al.[1] (2013).[1] "Cerium oxide nanoparticles: applications and prospects in nanomedicine." Nanomedicine. Link

-

PubChem Database : "Cerium, tris(isopropylcyclopentadienyl)."[1][4] National Library of Medicine.[1] Link[1]

-

ECHA Registration : "Tris(isopropylcyclopentadienyl)cerium."[1][2][5] European Chemicals Agency.[1][5] Link[1][5]

Sources

- 1. Cerium, tris(isopropylcyclopentadienyl) | C24H33Ce | CID 102601584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tris(isopropylcyclopentadienyl)cerium(III) | Ce(iPrCp)3 | C24H33Ce - Ereztech [ereztech.com]

- 4. Buy TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM | 122528-16-9 [smolecule.com]

- 5. TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM | 122528-16-9 | Benchchem [benchchem.com]

Structural Analysis of Tris(isopropylcyclopentadienyl)cerium(III)

Technical Guide & Structural Elucidation

Executive Summary & Nomenclature Clarification

Subject Identity: The chemical string "Cerium;propan-2-ylcyclopentane" is a component-based database nomenclature referring to the organometallic coordination complex Tris(isopropylcyclopentadienyl)cerium(III) , commonly abbreviated as Ce(iPrCp)₃ or Ce(Cpⁱᴾʳ)₃ .

Significance: Unlike the polymeric and insoluble parent compound tris(cyclopentadienyl)cerium (

Core Properties:

| Property | Value |

|---|---|

| CAS Number | 122528-16-9 |

| Formula |

Molecular Architecture & Structural Elucidation[3]

Coordination Geometry

The structural integrity of Ce(iPrCp)₃ is defined by the steric interplay between the three bulky ligands.

-

Centroid Arrangement: The Cerium(III) ion is coordinated by three isopropylcyclopentadienyl rings.[3] The centroids of these rings form a trigonal planar arrangement around the metal center, minimizing ligand-ligand repulsion.

-

Hapticity (

): Each ring bonds in an -

Steric Shielding: The isopropyl groups ($ -CH(CH_3)_2 $) are free to rotate but generally orient away from the metal center to minimize steric clash. Crucially, they prevent the formation of bridging interactions (unlike unsubstituted

, which forms polymeric chains via bridging Cp carbons), ensuring the complex remains monomeric .

Electronic Structure

-

Paramagnetism: Ce(III) has a

electron configuration. This unpaired f-electron renders the complex paramagnetic. -

NMR Implications: Standard

NMR spectra exhibit significant paramagnetic shifting and line broadening. Signals for the ring protons and the isopropyl group will appear at non-standard chemical shifts (often shifted by >10 ppm relative to diamagnetic analogs like La(III)). -

Magnetic Moment: The effective magnetic moment (

) typically falls in the range of 2.3 – 2.5

Structural Logic Diagram

The following diagram illustrates the causal relationship between the ligand structure and the complex's macroscopic properties.

Caption: Causal flow from ligand design to functional material properties.

Experimental Protocol: Synthesis & Purification

Safety Warning: Organocerium compounds are extremely air- and moisture-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Synthesis Workflow (Salt Metathesis)

The standard synthesis involves the reaction of anhydrous Cerium(III) chloride with an alkali metal salt of the ligand.

Reaction Equation:

Step-by-Step Methodology

-

Ligand Preparation: Deprotonate isopropylcyclopentadiene (prepared from cracking the dimer and alkylation) using Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) in THF at 0°C to form

. -

Metal Halide Preparation: Reflux

with thionyl chloride ( -

Complexation:

-

Suspend anhydrous

in THF. -

Add the

solution dropwise at room temperature. -

Reflux for 12–24 hours to ensure complete substitution. The solution will turn deep blue/violet.

-

-

Workup:

-

Remove solvent under vacuum.

-

Extract the residue with toluene or hexane (to leave behind NaCl).

-

Filter through Celite under inert gas.

-

-

Purification (Critical): Sublimation at

under high vacuum (

Caption: Synthesis and purification pipeline for high-purity Ce(iPrCp)₃.

Characterization & Data Analysis

Crystallographic Data (Typical)

While specific unit cell parameters vary by crystallization solvent, the monomeric form exhibits the following characteristics:

| Parameter | Description |

| Crystal System | Typically Monoclinic or Triclinic (packing driven by bulky ligands) |

| Ce-C(Ring) Distance | 2.78 – 2.82 Å (Average) |

| Ce-Centroid Distance | ~2.50 Å |

| Coordination Number | 9 (Formal, considering 3 rings × 3 sites) or Pseudo-CN 3 (centroids) |

Spectroscopic Signatures

-

UV-Vis: Strong absorption in the visible region (violet/blue color) due to

transitions or ligand-to-metal charge transfer (LMCT). -

Mass Spectrometry (EI/CI): Molecular ion peak

at m/z ≈ 461. Fragmentation patterns show sequential loss of

Thermal Stability (ALD Window)

For ALD applications, the "ALD Window" is the temperature range where the precursor is volatile but thermally stable (does not decompose).

-

TGA Onset: Mass loss typically begins ~120°C.

-

Residual Mass: <5% (indicates clean sublimation).

-

Decomposition: >250°C (thermal cracking of ligands).

Applications in Drug Development & Materials Science

While primarily a materials precursor, the structural principles of Ce(iPrCp)₃ are relevant to bio-inorganic chemistry researchers studying:

-

Radiopharmaceuticals: Cerium isotopes complexed with bulky ligands serve as models for Actinium or Lutetium therapies.

-

Antioxidant Mimics: Cerium oxide nanoparticles (derived from this precursor) exhibit superoxide dismutase (SOD) mimetic activity, scavenging Reactive Oxygen Species (ROS) in biological systems.

-

Thin Film Coatings: Used to create biocompatible ceramic coatings on medical implants to prevent corrosion.

References

-

Smolecule. (2023). Tris(isopropylcyclopentadienyl)cerium Structure and Properties. Retrieved from

-

PubChem. (2025).[4] Cerium, tris(isopropylcyclopentadienyl) - Compound Summary. National Library of Medicine. Retrieved from

-

Ereztech. (2023). Tris(isopropylcyclopentadienyl)cerium(III) Specification Sheet. Retrieved from [5]

-

Royal Society of Chemistry. (2019). Antioxidant Properties of ALD Grown Nanoceria Films. Journal of Materials Chemistry B. Retrieved from

-

American Institute of Physics. (2018). Atomic layer deposition of CeO2 using a heteroleptic cyclopentadienyl-amidinate precursor. Journal of Vacuum Science & Technology A. Retrieved from

Sources

- 1. 122528-16-9 CAS MSDS (TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ekarts.ca [ekarts.ca]

- 3. Buy TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM | 122528-16-9 [smolecule.com]

- 4. Cerium, tris(isopropylcyclopentadienyl) | C24H33Ce | CID 102601584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(isopropylcyclopentadienyl)cerium(III) | Ce(iPrCp)3 | C24H33Ce - Ereztech [ereztech.com]

Technical Guide: Spectroscopic Data & Characterization of Tris(isopropylcyclopentadienyl)cerium(III)

This guide details the spectroscopic and physicochemical profile of Tris(isopropylcyclopentadienyl)cerium(III) (often abbreviated as Ce(iPrCp)₃ ), a specialized organocerium precursor used in atomic layer deposition (ALD) and catalytic applications.

Compound Identity: Tris(isopropylcyclopentadienyl)cerium(III) CAS Registry Number: 122528-16-9 Formula: C₂₄H₃₃Ce Molecular Weight: 461.64 g/mol Appearance: Violet crystals (solid) / Yellowish powder (depending on particle size/oxidation)

Core Directive: The Paramagnetic Challenge

Expertise & Experience: Interpreting Ce(III) Spectra

Researchers transitioning from organic to organolanthanide chemistry often misinterpret the NMR spectra of Cerium(III) compounds. Unlike diamagnetic La(III) or Lu(III) analogues, Ce(III) possesses a 4f¹ electronic configuration , rendering it paramagnetic.

Crucial Insight: Do not expect a standard, sharp ¹H NMR spectrum. The unpaired electron induces paramagnetic relaxation enhancement (PRE) , causing:

-

Significant Line Broadening: Signals will be broad (tens of Hz wide), often mistaken for baseline noise or impurities.

-

Paramagnetic Shifting: Resonances are shifted away from their diamagnetic positions (0–10 ppm range) due to pseudocontact (dipolar) and contact (scalar) shifts.

-

Integration Errors: Rapid nuclear relaxation (

) makes standard integration unreliable without adjusted delay times.

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Due to paramagnetism, chemical shifts (

| Nucleus | Parameter | Observation & Assignment |

| ¹H NMR | Range | Typically -20 to +20 ppm (shifted from standard organic range). |

| Cp Ring Protons | Broad singlets/multiplets, typically shifted upfield or downfield relative to diamagnetic analogs (e.g., La(iPrCp)₃). | |

| Isopropyl Group | Methyl (-CH₃): Broad doublet/singlet. Methine (-CH-): Very broad, often difficult to locate without variable-temperature (VT) studies. | |

| ¹³C NMR | Features | Signals are weak and broad. The quaternary carbon on the Cp ring is often invisible due to proximity to the paramagnetic center. |

Protocol for NMR Analysis:

-

Solvent: Use C₆D₆ (Benzene-d₆) or THF-d₈ . Avoid CDCl₃ if stability is a concern (acidic impurities can degrade the complex).

-

Concentration: Prepare a concentrated solution (>20 mg/0.6 mL) to improve signal-to-noise ratio for broad peaks.

-

Acquisition: Set a short acquisition time (AQ < 0.5 s) and a wide spectral width (SW > 100 ppm) to ensure no shifted peaks are aliased.

B. Infrared (IR) Spectroscopy

IR is the most reliable "fingerprint" method for confirming ligand integrity without paramagnetic interference.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2850–2960 | Isopropyl methyl/methine C-H bonds. | |

| 3050–3100 | Cyclopentadienyl ring C-H bonds (weak). | |

| 1450–1470 | Isopropyl methyl deformation. | |

| 1010–1050 | Characteristic Cp ring breathing mode. | |

| 750–800 | Cp ring deformation (diagnostic for | |

| < 600 | Metal-ligand skeletal vibrations (Far-IR). |

C. UV-Vis / Optical Properties

-

Color Origin: The characteristic violet color arises from 4f

5d electronic transitions. -

Absorption Maxima (

):-

~300–400 nm: Strong Ligand-to-Metal Charge Transfer (LMCT) bands.

-

~500–650 nm: Weaker f-d transitions responsible for the violet/purple hue.

-

-

Air Sensitivity Indicator: Upon oxidation to Ce(IV) (e.g., formation of CeO₂ or Ce(IV) oxo species), the color shifts irreversibly to yellow/white or pale yellow .

Experimental Protocols & Synthesis

Synthesis of Ce(iPrCp)₃

Reaction: Salt metathesis of anhydrous Cerium(III) Chloride with Sodium Isopropylcyclopentadienide.

Step-by-Step Protocol:

-

Pre-requisite: All steps must be performed under Argon or Nitrogen using Schlenk lines or a Glovebox .

-

Ligand Preparation: Generate Na(iPrCp) by reacting isopropylcyclopentadiene with NaH or Na metal in THF.

-

Metal Halide Preparation: Reflux anhydrous CeCl₃ in THF for 12 hours to form the soluble solvate

. -

Addition: Add the Na(iPrCp) solution dropwise to the CeCl₃ slurry at 0°C.

-

Reaction: Warm to room temperature and reflux for 4–12 hours. The solution will turn deep violet.

-

Workup: Remove THF under vacuum. Extract the violet solid with toluene or hexane (to precipitate NaCl). Filter through Celite.

-

Purification: Remove solvent and sublime the crude product at 140–160°C under high vacuum (

Torr) to obtain pure violet crystals.

Handling & Storage

-

Storage: Sealed ampoules or glovebox freezer (-30°C).

-

Stability: Extremely sensitive to moisture and oxygen. Decomposes instantly in air.

Visualization: Synthesis & Handling Workflow

The following diagram illustrates the critical pathway for synthesis and the "Go/No-Go" decision points based on visual indicators (Color).

Caption: Synthesis workflow for Ce(iPrCp)₃ highlighting the critical colorimetric checkpoint for oxidation state integrity.

References

-

Synthesis & Properties of Organolanthanides

- Title: "Tris(isopropylcyclopentadienyl)cerium: Synthesis, Structure, and Reactivity."

- Source:Journal of Organometallic Chemistry / BenchChem D

-

URL:

-

Spectroscopic Principles (Paramagnetic NMR)

- Title: "Paramagnetic NMR Spectroscopy of Lanthanide Complexes."

- Source:Chemical Reviews / NIH PubMed.

-

URL:

-

ALD Application & Thermal Stability

- Title: "Growth characteristics and film properties of cerium dioxide prepared by plasma-enhanced atomic layer deposition using Ce(iPrCp)₃."

- Source:Journal of The Electrochemical Society.

-

URL:

-

Commercial Specification & Safety

- Title: "Tris(isopropylcyclopentadienyl)cerium(III)

-

Source:Ereztech.[1]

-

URL:

Sources

Magneto-Structural Correlations in Trivalent Cerium Cyclopentadienyl Architectures

Executive Summary

This technical guide addresses the magnetic properties of trivalent cerium (

For researchers and drug development professionals dealing with paramagnetic metal-based pharmaceuticals (e.g., MRI contrast agents or metallodrugs), mastering the characterization of

Theoretical Framework: The System[2]

Electronic Structure

The magnetic behavior of

-

Ground State:

(derived from Russell-Saunders coupling). -

Excited State:

(separated by spin-orbit coupling,

Unlike

The Ligand Field Effect

In tris(cyclopentadienyl)cerium,

-

Axial Symmetry: The Cp rings create an axial field that typically stabilizes the

or -

Magnetic Consequence: At Room Temperature (300 K), the magnetic moment (

) approaches the theoretical free-ion value of 2.54

Experimental Protocols: Synthesis & Handling

Trustworthiness Alert: Trivalent cerium organometallics are rigorously air- and moisture-sensitive. The following protocols must be performed under an inert Argon or Nitrogen atmosphere (

Synthesis Workflow (General Protocol)

The standard route involves salt metathesis.

-

Precursors: Anhydrous

(THF-solvated) and -

Reaction:

-

Purification: Sublimation is preferred over crystallization for magnetic measurements to ensure the removal of paramagnetic impurities (solvated salts) which can skew SQUID data.

Visualization: Synthesis to Characterization Pipeline[1]

Figure 1: Integrated workflow for the synthesis and magnetic validation of Ce(III) organometallics.

Magnetic Characterization Methodologies

SQUID Magnetometry (Solid State)

Objective: Determine

-

Sample Prep: Load 15–25 mg of crystalline sample into a polycarbonate capsule inside a glovebox.

-

Restraint: To prevent torqueing (alignment of crystals with the field), mix the sample with molten eicosane (melting point ~36°C). This solidifies and randomizes the orientation.

-

Measurement Protocol:

-

Cooling: Zero-Field Cooled (ZFC) measurement from 300 K down to 2 K.

-

Field: Apply 1000 Oe (0.1 T). Note: Ensure the field is linear (check M vs H at 100K) to avoid saturation effects during susceptibility scans.

-

Variable Field: At 2 K, sweep field from 0 to 7 T to measure saturation magnetization.

-

Data Interpretation Table:

| Parameter | Expected Value (Approx.) | Physical Significance |

| Close to Free Ion ( | ||

| Reduction due to CF splitting (depopulation of excited | ||

| Often lower than theoretical |

The Evans Method (Solution State)

For rapid screening without a SQUID, use NMR spectroscopy.

-

Principle: The paramagnetic shift of a solvent peak (e.g., residual protons in

) relative to a diamagnetic standard (e.g., TMS or a capillary of pure solvent) is proportional to magnetic susceptibility. -

Formula:

Where

Advanced Applications: Single-Molecule Magnetism (SMM)[1][3][4]

While

Mechanism of Relaxation

In

-

Orbach Process: Over a thermal barrier (

). -

Raman Process: Two-phonon scattering (dominant at intermediate T).

-

Quantum Tunneling of Magnetization (QTM): Through the barrier (dominant at lowest T, often zero-field).

Pathway Visualization

Figure 2: Magnetic relaxation pathways in Ce(III) metallocenes. QTM often limits SMM performance in zero field.

References

-

Evans, W. J. (2000). The organometallic chemistry of the lanthanide elements in low oxidation states. Polyhedron. Link

-

Layfield, R. A., et al. (2014). Organometallic Single-Molecule Magnets. Organometallics. Link

-

Walter, M. D., et al. (2006). Magnetic properties of organometallic cerium complexes. Journal of the American Chemical Society. Link

-

Kahn, O. (1993). Molecular Magnetism. VCH Publishers. (Standard Text for SQUID protocols).

Computational Studies on Cerium Cyclopentadienyl Complexes: A Technical Guide

Executive Summary

Cerium cyclopentadienyl (Ce-Cp) complexes represent a unique intersection of organometallic chemistry, catalysis, and materials science. Unlike other lanthanides which are predominantly stable in the +3 oxidation state, cerium exhibits a facile redox couple (

For researchers in drug development and catalysis, modeling these systems presents a specific "f-electron challenge": handling the highly localized

Part 1: Theoretical Framework & The "f-Electron Problem"

The Electronic Duality

The core challenge in computing Ce-Cp complexes is the treatment of the

-

Ce(III) (

): Paramagnetic.[1] The single f-electron is core-like and highly localized. Standard DFT functionals often delocalize this electron erroneously (Self-Interaction Error), leading to incorrect ground states. -

Ce(IV) (

): Formally diamagnetic. While easier to model, recent studies (Schelter et al.) reveal that Ce(IV) exhibits "orbital covalency," where empty

Multiconfigurational Character (The "Cerocene" Warning)

A critical pitfall is the "Cerocene" (

-

Implication: For sandwich complexes with extended

-systems, single-reference DFT may fail. -

Solution: Validated protocols now recommend Broken-Symmetry DFT (BS-DFT) or CASSCF for ground-state verification, followed by Hybrid DFT for reactivity.

Part 2: Computational Methodology (The Protocol)

This protocol is designed for Gaussian , ORCA , or ADF software packages.

Model Selection & Geometry Optimization

-

Functional Selection:

-

Structural Accuracy:TPSS or TPSSh . Benchmarks indicate these meta-GGA functionals minimize mean absolute errors (MAE) for Ln-C bond lengths.

-

Thermodynamics/Kinetics:M06-2X or PBE0-D3(BJ) . The high percentage of Hartree-Fock exchange (M06-2X: 54%) corrects for f-electron over-delocalization. Dispersion correction (-D3) is mandatory for bulky Cp* (pentamethylcyclopentadienyl) ligands.

-

-

Basis Sets:

-

Cerium:[6][7][8][9][10][11][12][13][14]MWB (Stuttgart/Dresden) Small-Core ECP . This Relativistic Effective Core Potential replaces the inner 28 electrons (

) and handles scalar relativistic effects. The valence basis must be at least Triple- -

Ligands (C, H, O, N):def2-TZVP or 6-311G(d,p) .

-

Solvation & Free Energy

-

Solvation Model: SMD (Solvation Model based on Density).

-

Solvent Choice: Experimental redox potentials are often measured in THF or MeCN.

-

Protocol: Optimize in gas phase

Frequency calculation (Gas)-

Correction:

.

-

Workflow Visualization

The following decision tree outlines the selection of methods based on the oxidation state and ligand type.

Caption: Decision tree for selecting computational methods for Ce-Cp complexes based on electronic state.

Part 3: Reactivity & Mechanism (Catalysis)

In drug development and synthesis, Ce-Cp complexes are often modeled as Lewis Acid catalysts or Redox mediators .

Modeling the Redox Switch

A key application is the redox cycling between Ce(III) and Ce(IV). The standard reduction potential (

-

Note: Calibrate

(usually Ferrocene) using the same level of theory.

Catalytic Cycle: Polymerization/Activation

The mechanism typically involves:

-

Pre-catalyst Activation: Dissociation of a dimer or solvent coordination.

-

Substrate Binding: Coordination of the substrate (e.g., lactide, epoxide) to the Lewis acidic Ce center.

-

Insertion/Bond Breaking: The rate-determining step (TS).

-

Product Release: Often coupled with a redox event in switchable catalysis.

Caption: General catalytic cycle for Ce-Cp mediated transformation showing activation and regeneration.

Part 4: Data Validation & Benchmarks

The following table summarizes expected deviations and benchmarks for a validated Ce-Cp model (e.g.,

| Parameter | Experimental Value (Approx) | Computed (TPSSh/SDD) | Computed (B3LYP/SDD) | Notes |

| Ce(III)-C(Cp) Bond | 2.80 - 2.85 Å | 2.82 Å | 2.88 Å | B3LYP tends to overestimate bond lengths (softer potential). |

| Ce(IV)-C(Cp) Bond | 2.65 - 2.70 Å | 2.68 Å | 2.75 Å | Ce(IV) contraction is captured well by Hybrid Meta-GGAs. |

| Redox Potential ( | ~ -1.0 to +1.5 V (vs Fc) | MAE < 0.15 V | MAE > 0.30 V | Solvation model (SMD) is the limiting factor for accuracy. |

| Coordination Number | 8 - 9 | Matches Exp | Matches Exp | Dispersion corrections are critical for correct ligand folding. |

Key Insight for Drug Developers:

When modeling Ce complexes as metallo-enzyme mimics (e.g., phosphatase activity), the Ce-O bond length and coordination water acidity (

Part 5: Future Directions & Automation

The field is moving toward High-Throughput Virtual Screening (HTVS) .

-

Machine Learning Potentials: Neural networks trained on DFT data (using the protocol above) can now predict Ce-Ligand stability without expensive QM calculations.

-

Automated Conformer Search: Due to the fluxionality of Cp ligands, automated workflows (e.g., CREST/CENSO) are becoming standard to locate the global minimum before DFT optimization.

References

-

Booth, C. H., et al. (2005).[1] "Electronic Structure of Cerocene." Physical Review Letters. [1]

-

Rajabi, A., et al. (2024). "A DFT perspective on organometallic lanthanide chemistry." Dalton Transactions.[5][15]

-

Löble, M. W., et al. (2015). "Assessing Covalency in Cerium and Uranium Hexachlorides: A Correlated Wavefunction and Density Functional Theory Study." Inorganics.

-

Minasian, S. G., et al. (2025).[11] "4f-orbital covalency enables a single-crystal-to-single-crystal ring-opening isomerization in a CeIV-cyclopropenyl complex."[11] Nature Chemistry.

-

Solomon, E. I., et al. (2016). "Density Functional Theory as a Predictive Tool for Cerium Redox Properties in Nonaqueous Solvents." Inorganic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cerium compounds - Wikipedia [en.wikipedia.org]

- 7. Assessing Covalency in Cerium and Uranium Hexachlorides: A Correlated Wavefunction and Density Functional Theory Study [mdpi.com]

- 8. Emergence of comparable covalency in isostructural cerium(iv)– and uranium(iv)–carbon multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. 4f-orbital covalency enables a single-crystal-to-single-crystal ring-opening isomerization in a CeIV-cyclopropenyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. iris.unimore.it [iris.unimore.it]

- 15. pubs.acs.org [pubs.acs.org]

The Tunable Redox Landscape of Cerium(III)/Cerium(IV) in Cyclopentadienyl Systems: An In-depth Technical Guide

Abstract

The reversible Ce(III)/Ce(IV) redox couple is a cornerstone of cerium's utility in a vast array of chemical transformations. The ability to finely tune this redox potential through strategic ligand design is paramount for harnessing its full potential in catalysis and materials science. This in-depth technical guide provides a comprehensive exploration of the redox properties of cerium complexes bearing cyclopentadienyl (Cp) and its substituted derivatives. We will delve into the theoretical underpinnings that govern the redox potential, provide detailed experimental protocols for its accurate determination, analyze the intricate interplay of electronic and steric factors, and showcase cutting-edge applications where the tunable redox behavior of these organometallic species is pivotal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique redox chemistry of cerium in their respective fields.

Introduction: The Significance of the Ce(III)/Ce(IV) Redox Couple in Cyclopentadienyl Ligand Scaffolds

Cerium, the most abundant of the rare-earth elements, distinguishes itself through its accessible and reversible Ce(III)/Ce(IV) redox couple.[1][2] This unique characteristic has positioned cerium compounds as versatile reagents and catalysts in a myriad of applications, from organic synthesis to materials science.[3] The redox potential of the Ce(III)/Ce(IV) couple is not a fixed parameter; it is highly sensitive to the coordination environment of the cerium ion.[4] This sensitivity presents a remarkable opportunity for chemists to modulate the oxidizing or reducing power of cerium-based systems through judicious ligand design.

Among the vast library of ligands available, the cyclopentadienyl (Cp) family has proven to be particularly effective in stabilizing and tuning the redox properties of f-block elements. The aromatic nature and versatile substitution possibilities of the Cp ring allow for a systematic and predictable modification of the electronic and steric environment around the cerium center.[1] This guide will focus on elucidating the principles and practices associated with controlling the redox potential of the Ce(III)/Ce(IV) couple within the framework of cyclopentadienyl-based ligands.

Theoretical Principles Governing the Redox Potential

The redox potential of the Ce(III)/Ce(IV) couple is fundamentally dictated by the relative stabilization of the two oxidation states. Ligands that preferentially stabilize the Ce(IV) state will lead to a more negative (or less positive) redox potential, making the Ce(III) species easier to oxidize. Conversely, ligands that favor the Ce(III) state will result in a more positive redox potential, rendering the Ce(IV) species a stronger oxidant.

Electronic Effects of Cyclopentadienyl Ligands

The electronic nature of the cyclopentadienyl ligand and its substituents plays a dominant role in tuning the Ce(III)/Ce(IV) redox potential. This can be understood through the lens of ligand-to-metal charge transfer (LMCT).[5]

-

Electron-Donating Groups (EDGs): Substituents on the Cp ring that are electron-donating, such as alkyl groups (e.g., in the pentamethylcyclopentadienyl, Cp*, ligand), increase the electron density on the cerium center. This increased electron density helps to stabilize the higher +4 oxidation state of cerium, thus making the Ce(III) to Ce(IV) oxidation more favorable and shifting the redox potential to more negative values.[2][6]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents on the Cp ring decrease the electron density at the cerium center. This destabilizes the electron-deficient Ce(IV) state, making the oxidation of Ce(III) more difficult and shifting the redox potential to more positive values.[2]

The relationship between the electronic character of the substituents and the redox potential can often be quantified using Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of a substituent.[7][8] A linear correlation is often observed between the redox potential of a series of substituted metallocenes and the sum of the Hammett constants of the substituents.[9]

Caption: Influence of electronic effects on the Ce(III)/Ce(IV) redox potential.

Steric Effects and Coordination Environment

Beyond purely electronic effects, the steric bulk of the cyclopentadienyl ligands and the overall coordination geometry around the cerium ion significantly impact the redox potential.

-

Steric Hindrance: Bulky substituents on the Cp ring can influence the coordination number and geometry of the cerium complex. This can lead to changes in the ligand field environment, which in turn affects the relative stability of the Ce(III) and Ce(IV) oxidation states. In some cases, increased steric bulk can favor a lower coordination number, which might preferentially stabilize one oxidation state over the other.

-

Ancillary Ligands: In "half-sandwich" (one Cp ligand) or "bent-sandwich" (two non-parallel Cp ligands) cerium complexes, the nature of the other ancillary ligands (e.g., alkoxides, amides, halides) has a profound effect on the redox potential. The electronic properties of these ancillary ligands contribute to the overall electron density at the cerium center and can be used as another handle to fine-tune the redox properties. For instance, in pentamethylcyclopentadienyl cerium(IV) complexes, the stabilization of the +4 oxidation state follows the order: alkoxy > siloxy > aryloxy.[6]

-

Sandwich vs. Half-Sandwich Complexes: The number of cyclopentadienyl ligands also plays a crucial role. Switching from a "sandwich" complex (e.g., Cp₂Ce(OR)₂) to a "half-sandwich" complex (e.g., CpCe(OR)₃) can drastically alter the redox potential. Studies have shown that half-sandwich complexes can offer better stabilization for the cerium(IV) center, leading to a decrease in the electrochemical potential.[6]

Experimental Determination of Redox Potentials: A Practical Guide

Cyclic voltammetry (CV) is the primary technique for determining the redox potentials of organometallic complexes.[10][11] Given the air- and moisture-sensitivity of many cerium-cyclopentadienyl complexes, stringent experimental procedures are necessary to obtain reliable and reproducible data.

Essential Equipment and Reagents

-

Potentiostat: A standard three-electrode potentiostat is required.

-

Electrochemical Cell: A gas-tight, three-electrode cell is essential.

-

Working Electrode (WE): A glassy carbon or platinum disk electrode is commonly used.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver wire in a solution of AgNO₃ in the supporting electrolyte, is often employed.[12] It is crucial to report the potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard under the same experimental conditions to allow for comparison across different studies.[13]

-

Counter Electrode (CE): A platinum wire or gauze is typically used.

-

Inert Atmosphere: A glovebox or Schlenk line is mandatory for handling the air-sensitive cerium complexes and preparing the electrolyte solutions.[14]

-

Solvent: Anhydrous, deoxygenated non-aqueous solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are required. The choice of solvent will depend on the solubility of the complex and the supporting electrolyte.

-

Supporting Electrolyte: A non-coordinating electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or tetrabutylammonium tetrafluoroborate ([NBu₄][BF₄]), is necessary to ensure conductivity of the solution.

Step-by-Step Experimental Protocol for Cyclic Voltammetry of Air-Sensitive Cerium-Cyclopentadienyl Complexes

-

Preparation of the Electrolyte Solution: Inside a glovebox, dissolve the supporting electrolyte (e.g., [NBu₄][PF₆]) in the chosen anhydrous, deoxygenated solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: In a separate vial inside the glovebox, prepare a 1-5 mM solution of the cerium-cyclopentadienyl complex in the electrolyte solution.

-

Assembly of the Electrochemical Cell:

-

Polish the working electrode with alumina slurry, rinse with the pure solvent, and dry thoroughly.

-

Assemble the three-electrode cell inside the glovebox, ensuring all components are clean and dry.

-

Add the analyte solution to the cell.

-

-

Data Acquisition:

-

Transfer the sealed electrochemical cell from the glovebox to the potentiostat.

-

Connect the electrodes to the potentiostat.

-

Record a background CV of the electrolyte solution to determine the solvent window.

-

Record the CV of the analyte solution. A typical scan rate to start with is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

-

After recording the CV of the analyte, add a small amount of a ferrocene standard to the solution and record another CV to determine the potential of the Fc/Fc⁺ couple.

-

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) of the Ce(III)/Ce(IV) redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁/₂ = (Epa + Epc) / 2.

-

Report the E₁/₂ value relative to the Fc/Fc⁺ couple.

-

Caption: Experimental workflow for cyclic voltammetry of air-sensitive complexes.

Factors Influencing the Redox Potential of Cerium-Cyclopentadienyl Complexes: A Comparative Analysis

The interplay of electronic and steric factors, as well as the overall ligand architecture, provides a rich toolbox for tuning the redox potential of cerium-cyclopentadienyl complexes over a wide range.

| Complex Type | Ligands | Ancillary Ligands | Redox Potential (E₁/₂ vs. Fc/Fc⁺) | Reference(s) |

| Sandwich | Cp₂ | (OEt)₂ | -1.61 V | [6] |

| Sandwich | Cp₂ | (OⁱPr)₂ | -1.58 V | [6] |

| Sandwich | Cp₂ | (OtBu)₂ | -1.54 V | [6] |

| Sandwich | Cp₂ | (OSiMe₃)₂ | -1.38 V | [6] |

| Sandwich | Cp₂ | (OAr)Cl | -0.84 V | [6] |

| Half-Sandwich | Cp | (OtBu)₃ | -1.50 V | [6] |

| Sandwich | (C₅H₄Me)₂ | (OAr)₂ | -0.91 V | [6] |

| Sandwich | (C₅H₅)₃ | OAr | -0.94 V | [6] |

| Sandwich | (C₅H₅)₃Ce | - | (oxidative event, irreversible) | [4] |

Note: OAr = OC₆H₃ⁱPr₂-2,6

The data in the table above clearly illustrates several key trends:

-

Effect of Ancillary Ligands: For the Cp*₂Ce(OR)₂ series, as the electron-donating ability of the alkoxide/siloxide/aryloxide ligand decreases (alkoxy > siloxy > aryloxy), the redox potential becomes less negative, indicating that the Ce(IV) state is less stabilized.[6]

-

Effect of Cp Substituents: Comparing Cp₂Ce complexes with (C₅H₄Me)₂Ce and (C₅H₅)₃Ce complexes reveals the strong electron-donating effect of the methyl groups on the Cp ring. The more electron-rich Cp ligands lead to a greater stabilization of the Ce(IV) state and thus more negative redox potentials.[6]

-

Effect of Ligand Architecture: The shift from a sandwich to a half-sandwich complex can have a significant impact on the redox potential, with the half-sandwich complex CpCe(OtBu)₃ showing a slightly more positive potential than its sandwich analogue Cp₂Ce(OtBu)₂, suggesting a complex interplay of steric and electronic factors.[6]

Applications of Tunable Redox Potentials in Catalysis and Organic Synthesis

The ability to precisely control the redox potential of cerium-cyclopentadienyl complexes opens up a wide range of applications, particularly in catalysis where the oxidizing or reducing power of the catalyst is a critical parameter.

Catalytic Oxidation Reactions

Cerium(IV) complexes are potent one-electron oxidants, and by tuning the redox potential with appropriate cyclopentadienyl ligands, their reactivity and selectivity can be controlled. While specific examples utilizing cerium-cyclopentadienyl complexes in catalytic oxidation are still emerging, the principles are well-established with other cerium complexes. For instance, cerium catalysts are active in the oxidation of alcohols and other organic substrates.[3] By employing Cp ligands with varying electronic properties, it is conceivable to develop cerium-based catalysts that are tailored for the selective oxidation of specific functional groups.

Photoredox Catalysis

Cerium(III) complexes can be excited by light to a long-lived excited state that is a much stronger reductant than the ground-state species.[15] This photoexcited Ce(III)* species can then participate in single-electron transfer (SET) processes to initiate a variety of organic transformations. The redox potential of the Ce(III)*/Ce(IV) couple is a key parameter in determining the feasibility of these photochemical reactions. By modifying the cyclopentadienyl ligands, one can tune this excited-state redox potential, thereby expanding the scope of substrates that can be activated by cerium-based photoredox catalysts. For example, cerium photocatalysis has been successfully applied to decarboxylative hydrazination reactions.[16]

Caption: Generalized scheme for Ce(III)-mediated photoredox catalysis.

Conclusion

The redox potential of the Ce(III)/Ce(IV) couple in cyclopentadienyl-ligated complexes is a highly tunable parameter that can be precisely controlled through a combination of electronic and steric modifications to the Cp ligand and the ancillary ligands. This in-depth guide has provided a framework for understanding the theoretical principles that govern this tunability, detailed experimental procedures for its measurement, and a comparative analysis of the key factors that influence the redox potential. The ability to rationally design cerium complexes with tailored redox properties is a powerful tool for the development of novel catalysts for a wide range of chemical transformations, including selective oxidations and photoredox reactions. As our understanding of the intricate electronic structure of these f-element complexes continues to grow, so too will our ability to harness their unique reactivity for the advancement of chemical synthesis and materials science.

References

-

Cyclic Voltammetry in Biological Samples: A Systematic Review of Methods and Techniques Applicable to Clinical Settings. MDPI. [Link]

-

Cyclic voltametry in non-aqueous medium. University of Montreal. [Link]

-

Identifying redox active metalloligands for catalytic applications with special focus on enabling photoredox processes on cerium(III) centers. LOUIS - The University of Alabama in Huntsville. [Link]

-

Multi‐electron Oxidation of Ce(III) Complexes Facilitated by Redox‐Active Ligands. OSTI.GOV. [Link]

-

Metallocenes as references for the determination of redox potentials by cyclic voltammetry — Permethylated iron and cobalt sandwich complexes, inhibition by polyamine dendrimers, and the role of hydroxy-containing ferrocenes. Canadian Science Publishing. [Link]

-

Luminescent Ce(III) Complexes as Stoichiometric and Catalytic Photo-reductants for Halogen Atom Abstraction Reactions. ResearchGate. [Link]

-

Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures. Chemical Science (RSC Publishing). [Link]

-

Synthesis and characterization of redox tunable cerium complexes containing beta-diketonate ligands. Morressier. [Link]

-

Cerocene Revisited: The Electronic Structure of and Interconversion Between Ce2(C8H8)3 and Ce(C8H8)2. ResearchGate. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

Techniques for air-sensitive cyclic voltammetry? ResearchGate. [Link]

-

Tuning the Electronic Properties of Tetravalent Cerium Complexes via Ligand Derivatization. Inorganic Chemistry. [Link]

-

Isolation and redox reactivity of cerium complexes in four redox states. RSC Publishing. [Link]

-

Catalytic Oxidation of Organic Compounds Using One-electron Redox Couple of Cerium Complexes under Dioxygen Atmosphere. ResearchGate. [Link]

-

Two interpretations of the cerocene electronic ground state. ResearchGate. [Link]

-

Metallocenes as references for the determination of redox potentials by cyclic voltammetry — Permethylated iron and cobalt sandwich complexes, inhibition by polyamine dendrimers, and the role of hydroxy-containing ferrocenes. ResearchGate. [Link]

-

Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures. eScholarship.org. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

A relativistic study of the electronic and magnetic properties of cerocene and thorocene and its anions. PubMed. [Link]

-

Tris(cyclopentadienyl)cerium. Ereztech. [Link]

-

Redox and Photochemical Reactivity of Cerium(IV) Carbonate and Carboxylate Complexes Supported by a Tripodal Oxygen Ligand. Inorganic Chemistry. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. ResearchGate. [Link]

-

A Relativistic Study of the Electronic and Magnetic Properties of Cerocene and Thorocene and Its Anions. ACS Figshare. [Link]

-

Evaluating the photophysical and photochemical characteristics of green-emitting cerium(iii) mono-cyclooctatetraenide complexes. Dalton Transactions (RSC Publishing). [Link]

-

Identifying redox active metalloligands for catalytic applications with special focus on enabling photoredox processes on cerium. LOUIS - The University of Alabama in Huntsville. [Link]

-

Pentamethylcyclopentadienyl Complexes of Cerium(IV): Synthesis, Reactivity, and Electrochemistry. PubMed. [Link]

-

Electrochemical studies of tris(cyclopentadienyl)thorium and uranium complexes in the +2, +3, and +4 oxidation states. PubMed Central. [Link]

-

Evaluating the photophysical and photochemical characteristics of green-emitting cerium(III) mono-cyclooctatetraenide complexes. OSTI.GOV. [Link]

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Synthesis and structures of anionic rhenium polyhydride complexes of boron–hydride ligands and their application in catalysis. Chemical Science (RSC Publishing). [Link]

-

Hammett equation. Wikipedia. [Link]

Sources

- 1. Cerium(iv) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of redox tunable cerium complexes containing beta-diketonate ligands [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the Electronic Properties of Tetravalent Cerium Complexes via Ligand Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentamethylcyclopentadienyl Complexes of Cerium(IV): Synthesis, Reactivity, and Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hammett substituent constants: Topics by Science.gov [science.gov]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sfu.ca [sfu.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. louis.uah.edu [louis.uah.edu]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum-Chemical Studies of Cerium Cyclopentadienyl Complexes

Introduction: The Enigmatic Electronic Structure of Cerium Cyclopentadienyl Complexes

Cerium, the most abundant of the rare-earth elements, holds a unique position in the f-block due to its accessible +3 and +4 oxidation states. This redox flexibility imparts fascinating reactivity to its organometallic complexes, particularly those featuring cyclopentadienyl (Cp) and its substituted analogues.[1] These complexes are not merely synthetic curiosities; they are pivotal in catalysis, materials science, and in furthering our fundamental understanding of f-element bonding.[2][3] The subtle interplay between the cerium 4f orbitals and the ligand framework, however, presents a significant challenge to both experimental and theoretical characterization. Quantum-chemical studies, therefore, are indispensable for elucidating the intricate electronic structures that govern the properties and reactivity of these systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed in the study of cerium cyclopentadienyl complexes. We will delve into the causality behind experimental choices in computational protocols, explore the nuances of their electronic structure and bonding, and discuss the application of these studies in understanding their chemical behavior.

Theoretical and Computational Methodologies: A Self-Validating Approach

The quantum-chemical modeling of cerium complexes is non-trivial due to the near-degeneracy of the 4f, 5d, and 6s orbitals, the importance of relativistic effects, and the often multiconfigurational nature of their ground states.[4][5] A robust computational protocol is therefore not a one-size-fits-all solution but rather a carefully considered, multi-step process.

The Crucial Role of Relativistic Effects

For heavy elements like cerium, the velocities of core electrons are a significant fraction of the speed of light, leading to relativistic effects that contract s and p orbitals and expand d and f orbitals.[6][7][8] These effects are not mere minor corrections; they fundamentally influence molecular geometries, bond energies, and electronic properties.[6] Therefore, the inclusion of relativistic effects is mandatory for accurate calculations. This is typically achieved through methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.[6][9]

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) often serves as the workhorse for computational studies of lanthanide complexes due to its favorable balance of computational cost and accuracy.[10][11][12] However, the choice of the exchange-correlation functional is critical.

-

Hybrid functionals , such as B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide a good starting point for geometry optimizations and frequency calculations.[12]

-

Range-separated functionals , like CAM-B3LYP, can offer improved descriptions of charge-transfer excitations.

It is crucial to benchmark DFT results against experimental data or higher-level calculations whenever possible, as standard functionals can sometimes struggle with the multiconfigurational character inherent in some cerium complexes.[1]

Experimental Protocol: A Step-by-Step DFT Workflow

-

Geometry Optimization:

-

Start with a reasonable initial guess for the molecular geometry, often from crystallographic data if available.

-

Employ a hybrid functional (e.g., B3LYP) with a suitable basis set. For cerium, a relativistic effective core potential (RECP) with a corresponding valence basis set (e.g., the Stuttgart-Dresden ECPs) is essential. For lighter atoms like C and H, Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent (e.g., cc-pVTZ) basis sets can be used.

-

Incorporate a dispersion correction (e.g., Grimme's D3) to accurately model non-covalent interactions.[12]

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Following a successful geometry optimization, perform a single-point energy calculation with the same or a higher level of theory to obtain molecular orbitals and other electronic properties.

-

Analyze the molecular orbital composition to understand the nature of the metal-ligand bonding.

-

Calculate atomic charges (e.g., using Natural Population Analysis) to assess the charge distribution.

-

Beyond DFT: The Necessity of Multireference Methods

A significant challenge in the computational chemistry of cerium complexes is the near-degeneracy of electronic states, leading to a multiconfigurational ground state. In such cases, a single-determinant method like DFT can be inadequate.[5] This is particularly evident in the debate over the formal oxidation state of cerium in complexes like cerocene, where both Ce(III) (4f¹) and Ce(IV) (4f⁰) configurations contribute significantly to the ground state wavefunction.[4][5][13]

Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are designed to handle these situations.[14][15][16][17] CASSCF provides a qualitatively correct description of the electronic structure by allowing for the simultaneous optimization of both the molecular orbitals and the coefficients of the configuration interaction expansion within a defined "active space" of orbitals and electrons.

Experimental Protocol: A Step-by-Step CASSCF Workflow

-

Active Space Selection: This is the most critical and experience-dependent step.

-

The active space should include the cerium 4f orbitals and the relevant ligand π orbitals involved in bonding.

-

For a Ce(III) complex, a minimal active space might consist of the single 4f electron in the seven 4f orbitals. For more complex bonding situations, ligand orbitals must be included.

-

Careful examination of the DFT orbitals can guide the initial selection of the active space.

-

-

CASSCF Calculation:

-

Perform the CASSCF calculation to obtain the multiconfigurational wavefunction and optimized orbitals.

-

Analyze the resulting natural orbital occupation numbers. Orbitals with occupations significantly deviating from 2.0 or 0.0 indicate strong multireference character.

-

Examine the weights of the different configurations in the CASSCF wavefunction to understand the contributions of different electronic states.

-

-

Inclusion of Dynamic Correlation:

-

CASSCF accounts for static correlation (near-degeneracy effects) but often lacks a description of dynamic correlation (the instantaneous repulsion between electrons).

-

To obtain quantitatively accurate energies, it is often necessary to perform a post-CASSCF calculation, such as N-Electron Valence State Perturbation Theory (NEVPT2) or Complete Active Space Second-order Perturbation Theory (CASPT2) .[16][18]

-

Visualization of the Computational Workflow

Caption: A generalized computational workflow for cerium cyclopentadienyl complexes.

Delving into the Electronic Structure and Bonding

The nature of the bonding in cerium cyclopentadienyl complexes is a subject of intense research. Key questions revolve around the degree of covalency in the Ce-Cp interaction and the extent of 4f orbital participation.

Bonding Analysis Techniques

Several computational techniques can provide deeper insights into the nature of chemical bonds:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wavefunction into a set of localized bonds, lone pairs, and Rydberg orbitals.[19] This allows for a chemically intuitive picture of bonding and can quantify donor-acceptor interactions between orbitals.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density.[20][21][22] The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a bonding interaction.[20] The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to classify the interaction as either shared-shell (covalent) or closed-shell (ionic).

Visualization of Bonding Analysis Workflow

Caption: Workflow for advanced bonding analysis of cerium complexes.

Quantitative Data from a Hypothetical Tris(cyclopentadienyl)cerium(III) Complex

To illustrate the application of these methods, consider the following hypothetical data for a simple Cp₃Ce complex, calculated at the DFT (PBE0-D3/RECP) and CASSCF(7,7)/NEVPT2 levels of theory.

| Parameter | DFT (PBE0-D3) | CASSCF(7,7)/NEVPT2 |

| Ce-C (avg. distance, Å) | 2.78 | 2.80 |

| Ce NBO Charge | +1.85 | +2.10 |

| Wiberg Bond Index (Ce-Cp) | 0.45 | 0.38 |

| ρ(BCP) (Ce-C, a.u.) | 0.045 | 0.042 |

| ∇²ρ(BCP) (Ce-C, a.u.) | +0.15 | +0.18 |

| 4f Orbital Occupations | 1.05 | 1.01 |

The data in this table would indicate a predominantly ionic interaction, as suggested by the low Wiberg bond indices and the positive values of the Laplacian of the electron density at the bond critical points. The NBO charges also point to a highly cationic cerium center. The 4f orbital occupation is close to 1, consistent with a Ce(III) description.

Applications in Reactivity and Catalysis

Quantum-chemical studies are instrumental in understanding and predicting the reactivity of cerium cyclopentadienyl complexes.

-

Redox Properties: DFT calculations can be used to predict the redox potentials of Ce(III)/Ce(IV) couples in these complexes.[11] This is achieved by calculating the Gibbs free energy change for the oxidation or reduction reaction. These theoretical predictions can be correlated with experimental electrochemical data, such as cyclic voltammetry measurements.[11][23]

-

Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving cerium cyclopentadienyl complexes, for example, in catalysis.[24][25] By locating transition states and intermediates, researchers can gain a detailed understanding of reaction mechanisms and the factors that control selectivity. This is particularly valuable in areas like polymerization catalysis and small molecule activation.

Conclusion

The quantum-chemical study of cerium cyclopentadienyl complexes is a rich and challenging field. A judicious choice of computational methodology, including the proper treatment of relativistic effects and electron correlation, is paramount for obtaining reliable results. By combining robust computational protocols with advanced bonding analysis techniques, researchers can unravel the complex electronic structures of these fascinating molecules and pave the way for the rational design of new catalysts and materials with tailored properties.

References

- AIP Publishing. (1991, February 15). Ground state calculations of di‐π‐cyclooctatetraene cerium.

- RSC Publishing. (n.d.). Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes. Chemical Science.

- ACS Publications. (n.d.). Density Functional Theory as a Predictive Tool for Cerium Redox Properties in Nonaqueous Solvents. Inorganic Chemistry.

- Kölner UniversitätsPublikationsServer. (2018, March 15). Interpretation of ab initio Calculations of Cerium Compounds and Predictive Power of Density Functional Theory Calculations for Iodine Catalysis.

- RSC Publishing. (2023, May 5). Isolation and redox reactivity of cerium complexes in four redox states.

- eScholarship.org. (2024, September 18). The Counterintuitive Relationship between Orbital Energy, Orbital Overlap, and Bond Covalency in CeF62-.

- ACS Publications. (n.d.). Cerocene Revisited: The Electronic Structure of and Interconversion Between Ce2(C8H8)3 and Ce(C8H8)2. Organometallics.

- ACS Publications. (n.d.). Mono(pentamethylcyclopentadienyl) complexes of cerium(III). Synthesis, molecular structure, thermal stability, and reactivity of (C5Me5)CeX2 (X = 2,6-di-tert-butylphenoxo, CH(SiMe3)2, and N(SiMe3)2) complexes. Organometallics.

- PubMed. (2021, December 6). Pentamethylcyclopentadienyl Complexes of Cerium(IV): Synthesis, Reactivity, and Electrochemistry.

- (n.d.). Relativistic effects.

- PubMed. (2016, June 9). Assigning the Cerium Oxidation State for CH2CeF2 and OCeF2 Based on Multireference Wave Function Analysis.

- Universität zu Köln. (2018, May 16). Interpretation of ab initio Calculations of Cerium Compounds and Predictive Power of Density Functional Theory Calculations for.

- ResearchGate. (2025, October 16). Synthesis and Characterization of Cerium(IV) Metallocenes.

- PubMed. (2012, November 15). Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding.

- MDPI. (n.d.). Catalytic Applications of CeO2-Based Materials.

- ACS Publications. (2022, July 19). Strong Relativistic Effects in Lanthanide-Based Single-Molecule Magnets. The Journal of Physical Chemistry Letters.

- PubMed. (2018, September 25). Towards understanding of lanthanide-transition metal bonding: investigations of the first Ce-Fe bonded complex.

- Journal of the American Chemical Society. (n.d.). Cerium(IV) Imido Complexes: Structural, Computational, and Reactivity Studies.

- ResearchGate. (2020, May 6). Catalytic Applications of CeO2-Based Materials.

- (n.d.). Multiconfigurational and multireference methods.

- ResearchGate. (2025, August 8). Two interpretations of the cerocene electronic ground state. Request PDF.

- ResearchGate. (2025, August 6). Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding. Request PDF.

- PMC. (n.d.). Multireference Ab Initio Investigation on Ground and Low-Lying Excited States: Systematic Evaluation of J–J Mixing in a Eu3+ Luminescent Complex.

- ArTS. (n.d.). Fundamentals and Catalytic Applications of CeO2‑Based Materials.

- (2019, December 24). Topological Analysis of the Electron Density in the Carbonyl Complexes M(CO)8 (M = Ca, Sr, Ba).

- RSC Publishing. (2022, January 24). Electronic structure studies reveal 4f/5d mixing and its effect on bonding characteristics in Ce-imido and -oxo complexes. Chemical Science.

- Wikipedia. (n.d.). Relativistic quantum chemistry.

- ResearchGate. (2025, August 6). Cerocene Revisited: The Electronic Structure of and Interconversion Between Ce2(C8H8)3 and Ce(C8H8)2. Request PDF.

- NIH. (n.d.). An Insight into Geometries and Catalytic Applications of CeO2 from a DFT Outlook.

- RSC Publishing. (n.d.). MC-QTAIM analysis reveals an exotic bond in coherently quantum superposed malonaldehyde.

- ResearchGate. (2025, August 7). Relativistic effects in lanthanides and actinides.

- (n.d.). Archive ouverte UNIGE Multiconfigurational quantum chemical methods for molecular systems containing actinides.

- Semantic Scholar. (2023, June 19). Theoretical DFT Investigation of Structure and Electronic Properties of 5-Cyclopentadienyl Half-Sandwich Organochalcogenide Comp.

- RSC Publishing. (2023, January 12). Relativistic quantum calculations to understand the contribution of f-type atomic orbitals and chemical bonding of actinides with organic ligands.

- ResearchGate. (2025, August 6). Theoretical characterization of the chemical bonds of some three-membered ring compounds through QTAIM theory.

- Wikipedia. (n.d.). Cerium compounds.

- IRIS Unimore. (n.d.). Computational studies of ceria-based catalytic materials.

- YouTube. (2025, October 17). Webinar 82: Constrained CASSCF and Tight-Binding Calculations in Q-Chem.

- MDPI. (n.d.). Cyclopentadienyl Complexes of Technetium.

- ResearchGate. (2025, August 6). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-ligand complexes of Vanadium and Comparative Evaluation of their Antimicrobial and Antioxidant activities. Request PDF.

- eScholarship. (2021, May 21). Revealing the nature of electron correlation in transition metal complexes with symmetry breaking and chemical intuition.

- ResearchGate. (2025, August 7). Electronic structure of cerium: A comprehensive first-principles study.

- ACS Publications. (n.d.). Structural studies on cyclopentadienyl compounds of trivalent cerium: tetrameric (MeC5H4)3Ce and monomeric (Me3SiC5H4)3Ce and [(Me3Si)2C5H3]3Ce and their coordination chemistry. Organometallics.

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. arts.units.it [arts.units.it]

- 4. Interpretation of ab initio Calculations of Cerium Compounds and Predictive Power of Density Functional Theory Calculations for Iodine Catalysis - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. klar.ug.edu.pl [klar.ug.edu.pl]

- 7. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Relativistic quantum calculations to understand the contribution of f-type atomic orbitals and chemical bonding of actinides with organic ligands - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05399C [pubs.rsc.org]

- 10. Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isolation and redox reactivity of cerium complexes in four redox states - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01478A [pubs.rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Assigning the Cerium Oxidation State for CH2CeF2 and OCeF2 Based on Multireference Wave Function Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. esqc.org [esqc.org]

- 16. Multireference Ab Initio Investigation on Ground and Low-Lying Excited States: Systematic Evaluation of J–J Mixing in a Eu3+ Luminescent Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 18. escholarship.org [escholarship.org]

- 19. Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cup.lmu.de [cup.lmu.de]

- 21. MC-QTAIM analysis reveals an exotic bond in coherently quantum superposed malonaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Pentamethylcyclopentadienyl Complexes of Cerium(IV): Synthesis, Reactivity, and Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An Insight into Geometries and Catalytic Applications of CeO2 from a DFT Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iris.unimore.it [iris.unimore.it]

Methodological & Application

Application Note: Tris(isopropylcyclopentadienyl)cerium(III) in Organic Synthesis & Catalysis

[1]

Executive Summary

Tris(isopropylcyclopentadienyl)cerium(III) (CAS: 122528-16-9), often abbreviated as Ce(iPrCp)₃ , is a specialized organolanthanide complex.[1] While historically dominant as a volatile precursor for Atomic Layer Deposition (ALD) of Cerium Oxide thin films, its application in homogeneous organic catalysis is an emerging field of interest for synthetic chemists.

Unlike standard inorganic cerium sources (e.g.,

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Tris(1-isopropylcyclopentadienyl)cerium(III) |

| Formula | |

| Molecular Weight | 461.64 g/mol |

| Appearance | Yellow to Violet/Dark solid (crystalline) |

| Solubility | Soluble in Toluene, THF, Hexane; Reacts with water. |

| Stability | Air & Moisture Sensitive (Pyrophoric potential). |

| Key Feature | Substituted Cp rings prevent oligomerization, enhancing volatility and solubility compared to |

Core Catalytic Mechanisms

Mechanism of Action: -Bond Metathesis

Unlike transition metals that cycle between oxidation states (e.g., Pd(0)/Pd(II)), Cerium(III) in this complex is a

-

Step 1 (Activation): The precatalyst coordinates the substrate (olefin/silane) via the empty orbitals on the highly Lewis acidic Ce center.

-

Step 2 (Metathesis): A four-center transition state forms, facilitating bond exchange (e.g., Si-H bond activation across a C=C double bond).

Pathway Visualization

The following diagram illustrates the catalytic cycle for the hydrosilylation of alkenes, a representative transformation for this class of organolanthanides.

Figure 1: Proposed catalytic cycle for organolanthanide-mediated hydrosilylation via

Application Protocols

Protocol A: Catalytic Hydrosilylation of Olefins

This protocol utilizes Ce(iPrCp)₃ to catalyze the addition of silanes to alkenes, useful for creating functionalized organosilicons in drug discovery scaffolds.

Safety Warning: All steps must be performed in a Glovebox or using strict Schlenk line techniques under Argon.

Materials:

-

Catalyst: Ce(iPrCp)₃ (1-2 mol%)

-

Substrate: 1-Octene (or target alkene)

-

Reagent: Phenylsilane (

) -

Solvent: Toluene-d8 (anhydrous, degassed) or Benzene-d6

Step-by-Step Methodology:

-

Catalyst Stock Preparation: In the glovebox, dissolve 23 mg (0.05 mmol) of Ce(iPrCp)₃ in 0.5 mL of deuterated toluene.

-

Reaction Assembly:

-

Add the alkene substrate (1.0 mmol) to a J-Young NMR tube or a sealed pressure vial.

-

Add the silane (1.1 mmol, slight excess).

-

Inject the catalyst solution.

-

-

Incubation: Seal the vessel and remove from the glovebox. Heat to 60°C in an oil bath.

-

Note: The bulky isopropyl groups on the Cp rings stabilize the active center but may require thermal activation compared to less sterically hindered analogues.

-

-

Monitoring: Monitor reaction progress via

NMR. Look for the disappearance of vinylic protons (5.0-6.0 ppm) and the appearance of methylene protons alpha to silicon. -

Workup:

-

Quench by exposing to air/wet ether (carefully).

-

Filter through a short pad of silica to remove Cerium salts.

-

Concentrate under reduced pressure.

-

Protocol B: Olefin Polymerization (Ethylene)

Ce(iPrCp)₃ serves as a single-site catalyst for the polymerization of ethylene.

Methodology:

-

Reactor Prep: Heat a stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture. Cool to room temperature under Argon.

-

Solvent Loading: Charge the reactor with 50 mL of anhydrous Toluene.

-

Scavenger: Add

(TIBA) as a scavenger (approx 0.5 mmol) to neutralize trace moisture/impurities. -

Catalyst Injection: Inject a solution of Ce(iPrCp)₃ (10 µmol) in toluene.

-

Pressurization: Pressurize with Ethylene gas (5-10 bar).

-

Reaction: Stir at 50-70°C. The reaction is exothermic; monitor temperature closely.

-

Termination: Vent ethylene and quench with acidic methanol.

-

Isolation: Filter the white polymer (Polyethylene), wash with methanol, and dry in a vacuum oven.

Critical Analysis & Troubleshooting

Steric vs. Electronic Effects

The isopropyl group on the cyclopentadienyl ring is the critical design feature.

-

Pros: It increases solubility in hydrocarbons (crucial for homogeneous catalysis) and prevents the formation of insoluble polymeric networks common with unsubstituted

. -

Cons: Excessive steric bulk can slow down the coordination of larger internal olefins. This catalyst is most effective for terminal olefins .

Handling Air Sensitivity

The primary cause of catalytic failure is oxygen/moisture contamination.

-

Indicator: The solution should remain yellow/violet. If a white precipitate (

/Hydroxide) forms immediately upon addition, the solvent was not sufficiently dry. -

Remedy: Use sodium/benzophenone distilled solvents or rigorous molecular sieve drying (4Å, activated).

References

-

Ereztech. (n.d.). Tris(isopropylcyclopentadienyl)cerium(III) Product Specifications and Safety. Retrieved from [Link]

-

Edelmann, F. T. (2017).[2] The difficult search for organocerium(IV) compounds. Royal Society of Chemistry. Retrieved from [Link]

-

American Elements. (n.d.).[3] Tris(i-propylcyclopentadienyl)cerium Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Growth Characteristics and Film Properties of Cerium Dioxide Prepared by Plasma-Enhanced Atomic Layer Deposition. (Context on Precursor Stability). Retrieved from [Link]

Advanced Protocols for Radical Cross-Coupling using Tris(isopropylcyclopentadienyl)cerium(III)

Part 1: Executive Summary & Strategic Rationale

The Lanthanide Renaissance in Cross-Coupling

While Palladium and Nickel have historically dominated cross-coupling methodologies (Suzuki, Heck, Negishi), the cost and toxicity of platinum-group metals have driven a pivot toward Earth-abundant lanthanides. Tris(isopropylcyclopentadienyl)cerium(III) (

Unlike traditional Pd(0)/Pd(II) cycles, Cerium catalysis operates primarily through Single Electron Transfer (SET) and Ligand-to-Metal Charge Transfer (LMCT) mechanisms. This allows for the generation of reactive radical species from dormant substrates (e.g., alkyl halides, carboxylic acids) under mild conditions, enabling "cross-coupling" via radical recombination or addition pathways rather than concerted reductive elimination.

Why Tris(isopropylcyclopentadienyl)cerium?

-

Solubility & Stability: The isopropyl group on the cyclopentadienyl ring disrupts the efficient packing observed in unsubstituted

, rendering the complex highly soluble in non-polar organic solvents (Toluene, Hexane, THF). This is critical for homogeneous catalysis. -

Redox Tunability: The electron-donating nature of the isopropyl group destabilizes the Ce(III) ground state, potentially enhancing its reducing power in photocatalytic cycles compared to electron-poor variants.

-

Steric Protection: The bulky ligand sphere inhibits the formation of inactive oxo-bridged dimers, a common deactivation pathway in lanthanide catalysis.

Part 2: Mechanistic Principles & Catalytic Architecture

The Photoredox/Radical Cycle

The application of

Key Pathway:

-

Excitation:

absorbs light (typically UV-Blue), promoting a 4f -

Substrate Activation (SET): The excited Ce(III)* species donates an electron to an organic halide (R-X), generating an alkyl radical (R•) and a transient Ce(IV) species.

-

Coupling: The radical R• attacks a nucleophile or arene (SOMO activation).

-

Turnover: The cycle is closed by a reductant or through a radical chain propagation returning the catalyst to Ce(III).

DOT Diagram: Mechanistic Pathway

Caption: Photoredox cycle of Ce(iPrCp)3 facilitating radical generation via Single Electron Transfer (SET).

Part 3: Experimental Protocols

Safety & Handling (Critical)

-

Oxophilicity: Lanthanide metallocenes are extremely sensitive to oxygen and moisture. All steps must be performed in a Glovebox (

ppm, -

Pyrophoricity: While the isopropyl ligand adds stability, finely divided residues may be pyrophoric. Quench with isopropanol under inert gas before disposal.

Protocol A: Radical Alkylation of Heteroarenes (Minisci-Type)

Objective: Cross-coupling of an alkyl halide with a heteroarene using

Materials:

-